molecular formula C16H15ClN2O3S B10768703 N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

Cat. No.: B10768703
M. Wt: 350.8 g/mol
InChI Key: GTFOCOKDGPLBEK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonamide group, and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.

    Substitution on the Phenyl Ring:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A simpler compound with similar substituents but lacking the quinoline and sulfonamide groups.

    Quinoline-6-sulfonamide: A related compound with a similar core structure but different substituents on the phenyl ring.

Uniqueness

N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is unique due to its combination of a quinoline core, a sulfonamide group, and a substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C16H15ClN2O3S/c1-10-8-12(3-5-14(10)17)19-23(21,22)13-4-6-15-11(9-13)2-7-16(20)18-15/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)

InChI Key

GTFOCOKDGPLBEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)Cl

Origin of Product

United States

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